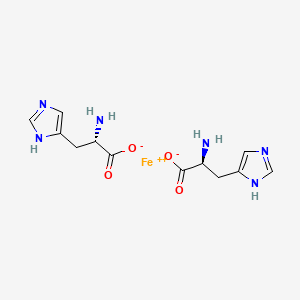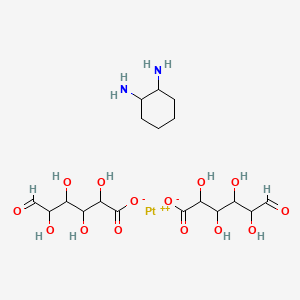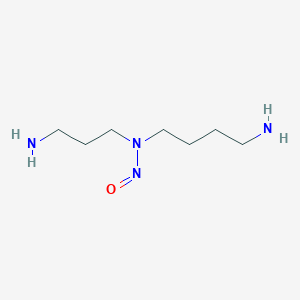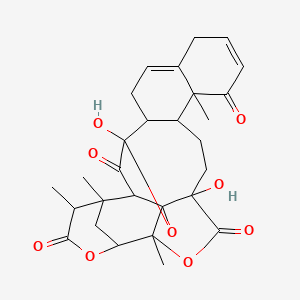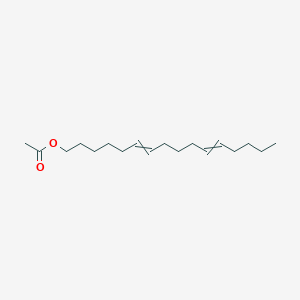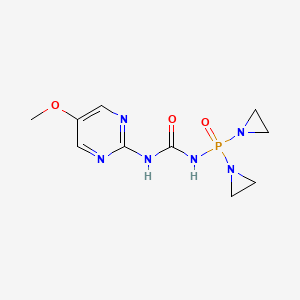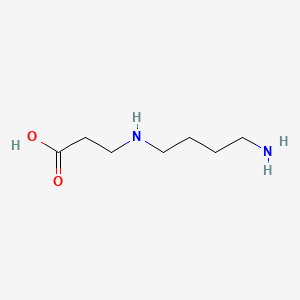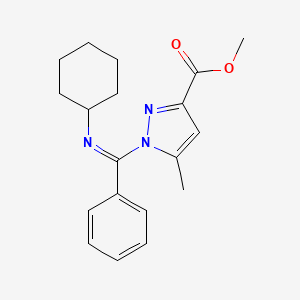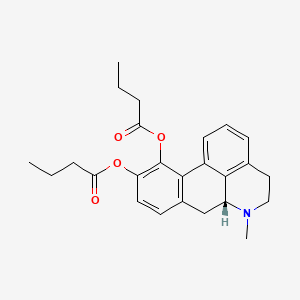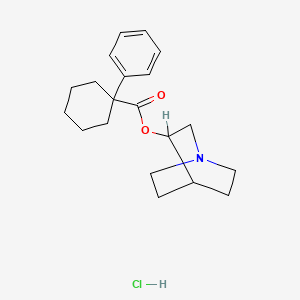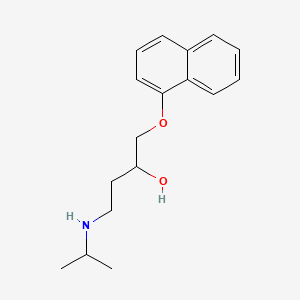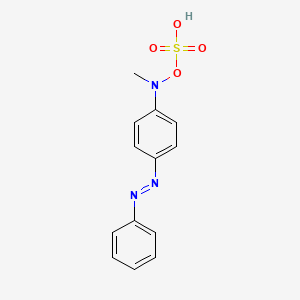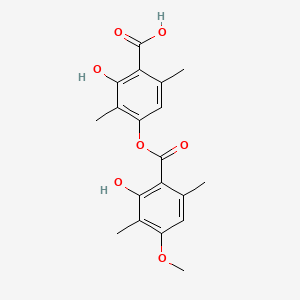![molecular formula C16H16ClN5O B1222013 4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide](/img/structure/B1222013.png)
4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide is a heteroarene and an aromatic amide.
Scientific Research Applications
Structural Analysis and Potential Bioisoster Applications
- Structural Characteristics : Studies on pyrazole derivatives have shown that these compounds often possess planar structures with dihedral angles, involving significant intermolecular hydrogen bonding, which is critical in their biological activity. For instance, Iulek et al. (1993) analyzed 5-Chloro-3-methyl-1-phenyl-4-pyrazolesulphonamide, highlighting the importance of molecular packing and hydrogen bonds in its structure (Iulek et al., 1993).
Biochemical and Pharmacological Properties
- Glycine Transporter Inhibition : Pyrazole derivatives like 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have been identified as potent glycine transporter inhibitors. These compounds show promise in central nervous system applications, exhibiting potent inhibitory activity and favorable pharmacokinetics profiles (Yamamoto et al., 2016).
Synthesis and Chemical Behavior
- Synthesis Techniques : The synthesis of pyrazole derivatives is an area of active research, often involving the reaction of various compounds to produce unexpected products with unique molecular structures. Kettmann and Svetlik (2003) described the production of a compound with a carboxamide moiety joined to a substituted pyrazoline ring, indicating the complexity and versatility of these synthesis processes (Kettmann & Svetlik, 2003).
Potential Pharmaceutical Applications
Antibacterial and Antimycobacterial Activities : Several pyrazole derivatives exhibit significant antibacterial and antimycobacterial activities. For example, Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives showing promising antitubercular activities against Mycobacterium tuberculosis (Nayak et al., 2016).
Antioxidant Properties : Research on pyrazole derivatives also includes exploring their antioxidant properties. A study by Soliman et al. (2019) highlighted a novel pyrazolecarboxamide derivative's protective effects against oxidative stress and DNA damage in Clarias gariepinus exposed to lead nitrate (Soliman et al., 2019).
properties
Product Name |
4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide |
|---|---|
Molecular Formula |
C16H16ClN5O |
Molecular Weight |
329.78 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN5O/c1-11-3-5-12(6-4-11)9-22-8-7-14(19-22)18-16(23)15-13(17)10-21(2)20-15/h3-8,10H,9H2,1-2H3,(H,18,19,23) |
InChI Key |
PPBSJEOSYCPVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)
